5-(5-Chlorothiophen-2-yl)-N'-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
Description
5-(5-Chlorothiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorothiophene ring, a hydroxy-methoxybenzylidene moiety, and a pyrazole carbohydrazide core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
CAS No. |
302918-12-3 |
|---|---|
Molecular Formula |
C16H13ClN4O3S |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13ClN4O3S/c1-24-12-4-2-3-9(15(12)22)8-18-21-16(23)11-7-10(19-20-11)13-5-6-14(17)25-13/h2-8,22H,1H3,(H,19,20)(H,21,23)/b18-8+ |
InChI Key |
LOUAUGKGUWMJLD-QGMBQPNBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorothiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine hydrate with an appropriate β-diketone under reflux conditions.
Introduction of the Chlorothiophene Ring: The chlorothiophene moiety is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with 5-chlorothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Benzylidene Moiety: The final step involves the condensation of the intermediate product with 2-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carbohydrazide moiety, potentially yielding hydrazine derivatives.
Substitution: The chlorothiophene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its structural features allow for the development of derivatives that can be tailored for specific chemical reactions or properties.
Biological Applications
The compound has been investigated for its potential antimicrobial and antifungal properties . Studies have shown that it exhibits activity against various microbial strains, making it a candidate for further development in antimicrobial therapies . Additionally, its interactions with biological targets suggest potential roles in modulating inflammatory pathways and cancer progression .
Medical Research
Research indicates that 5-(5-Chlorothiophen-2-yl)-N'-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide may have anti-inflammatory and anticancer effects. It is believed to interact with enzymes and receptors involved in these pathways, potentially leading to the inhibition of their activity . This opens avenues for its use in therapeutic formulations targeting inflammation and cancer.
Industrial Applications
In industry, this compound is utilized in the development of novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications, including electronics and photonics.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- A study highlighted its efficacy against bacterial strains comparable to established antibiotics such as penicillin G and ciprofloxacin .
- Another investigation focused on its structure-activity relationships, demonstrating how variations in its chemical structure influence biological activity .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Chemistry | Building Block | Used for synthesizing complex organic molecules |
| Biology | Antimicrobial Activity | Exhibits activity against various microbial strains |
| Medicine | Anti-inflammatory & Anticancer Potential | Modulates inflammatory pathways; potential therapeutic applications |
| Industry | Material Development | Enhances electronic or optical properties in novel materials |
Mechanism of Action
The mechanism of action of 5-(5-Chlorothiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with various molecular targets and pathways:
Biological Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to inhibition of their activity.
Pathways: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromothiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- 5-(5-Methylthiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
Uniqueness
- Chlorothiophene Ring : The presence of the chlorothiophene ring in 5-(5-Chlorothiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide imparts unique electronic properties compared to its bromine or methyl-substituted analogs.
- Biological Activity : The specific substitution pattern may result in distinct biological activities, making it a valuable compound for targeted research.
Biological Activity
5-(5-Chlorothiophen-2-yl)-N'-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H13ClN4O2S
- Molecular Weight : 361.52 g/mol
- SMILES Notation : COC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl
The compound features a thiophene ring, a pyrazole moiety, and a hydrazide functional group, which contribute to its biological activities.
Antioxidant Activity
Research indicates that derivatives of pyrazole compounds exhibit strong antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay demonstrated that the compound's structure allows for effective radical scavenging, comparable to established antioxidants like ascorbic acid. In studies, the compound showed an antioxidant efficiency measured at 88.6%, indicating its potential in combating oxidative stress-related diseases .
Antimicrobial Activity
The synthesized compound has been tested against various bacterial strains. In vitro studies revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Anti-inflammatory Effects
In animal models, the compound exhibited notable anti-inflammatory effects. It reduced edema in carrageenan-induced paw edema tests, suggesting its utility in treating inflammatory conditions. The proposed mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which play critical roles in inflammation .
Anticancer Potential
Preliminary studies have shown that the compound possesses anticancer properties against various cancer cell lines. The mechanism is thought to involve apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase. For instance, in MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM) .
Case Studies
- Antioxidant Study : A comparative study involving several pyrazole derivatives demonstrated that the compound outperformed many analogs in DPPH radical scavenging assays, highlighting its potential as an antioxidant agent .
- Antimicrobial Evaluation : In a study assessing various thiophene-pyrazole hybrids for antimicrobial activity, this compound showed superior efficacy against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .
- Inflammation Model : In vivo tests on rats subjected to inflammatory agents revealed that administration of the compound significantly reduced paw swelling compared to control groups, indicating promising anti-inflammatory properties .
Q & A
Q. What are the recommended synthetic routes for this carbohydrazide derivative?
The compound can be synthesized via a condensation reaction between a pyrazole-3-carbohydrazide precursor and a substituted benzaldehyde. Key steps include:
- Hydrazide-aldehyde condensation : React 5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide with 2-hydroxy-3-methoxybenzaldehyde in ethanol or methanol under reflux (60–80°C) for 6–12 hours .
- Catalysis : Acidic (e.g., glacial acetic acid) or basic (e.g., piperidine) catalysts may enhance reaction efficiency .
- Purification : Recrystallize using ethanol/water mixtures or employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
Q. Which spectroscopic techniques are critical for structural validation?
A multi-technique approach is essential:
- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm the hydrazone (-NH-N=CH-) linkage, aromatic protons, and substituent positions (e.g., methoxy, chlorothiophene) .
- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) stretches .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns .
- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) provide insights into:
- Frontier molecular orbitals : HOMO-LUMO gaps to estimate reactivity and charge transfer .
- Molecular electrostatic potential (MEP) : Identify nucleophilic/electrophilic sites for ligand-target interactions .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities with biological targets (e.g., enzymes) .
Q. How to address contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or target specificity. Mitigate by:
- Standardizing protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies) and concentrations .
- Comparative studies : Test the compound alongside positive controls (e.g., doxorubicin) and validate via dose-response curves .
- Mechanistic validation : Pair activity data with enzymatic assays (e.g., carbonic anhydrase inhibition) or gene expression profiling .
Q. What strategies analyze crystal packing and intermolecular interactions?
- X-ray crystallography : Resolve non-covalent interactions (e.g., O-H···N hydrogen bonds, π-π stacking) using software like Mercury .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) via CrystalExplorer .
- Thermal analysis : Correlate stability (TGA/DSC) with packing efficiency .
Q. How to design SAR studies for pyrazole and benzylidene modifications?
- Substituent variation : Replace the chlorothiophene with fluorophenyl or alter the methoxy group’s position on the benzylidene moiety .
- Bioisosteric replacement : Swap the hydrazone linker with thiosemicarbazone or triazole .
- Activity profiling : Test modified analogs against a panel of targets (e.g., kinases, receptors) and apply QSAR models to identify critical substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
